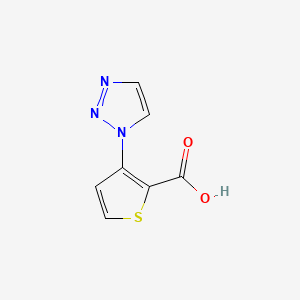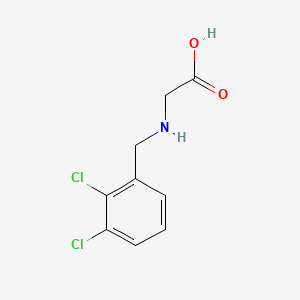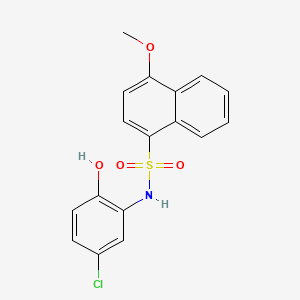
3-Azidopropionsäure Sulfo-NHS-Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azidopropionic Acid Sulfo-NHS Ester is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .
Synthesis Analysis
This compound is used in the synthesis of antibody-drug conjugates (ADCs). ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker .Molecular Structure Analysis
The molecular formula of 3-Azidopropionic Acid Sulfo-NHS Ester is C7H7N4NaO7S. It is a water-soluble compound containing an azide group and an NHS ester .Chemical Reactions Analysis
The azide group in 3-Azidopropionic Acid Sulfo-NHS Ester can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester can react with other primary amines to label proteins and antibodies .Physical And Chemical Properties Analysis
3-Azidopropionic Acid Sulfo-NHS Ester is a solid compound with a molecular weight of 314.2 . It is soluble in DMSO.Wissenschaftliche Forschungsanwendungen
Proteinanalytik
3-Azidopropionsäure Sulfo-NHS-Ester: wird bei der Herstellung von Oligonukleotid-Antikörper-Konjugaten für die Proteinanalytik eingesetzt. Diese Anwendung erhöht die Empfindlichkeit von Proteinassays erheblich und ermöglicht neue Multiplexing-Strategien {svg_1}. Die Konjugationstechnik unter Verwendung von kupferfreier Klickchemie in Kombination mit Ionenaustauschchromatographie ermöglicht die Reinigung dieser Konjugate, die in verschiedenen proteinanalytischen Assays verwendet werden können {svg_2}.
Therapeutisches Zelltargeting
Die Verbindung ist in therapeutischen Anwendungen beteiligt, bei denen die Spezifität von Antikörpern genutzt wird, um Antisense-Oligonukleotide für die Gen-Silencing in bestimmten Zelltypen zu liefern. Dieser Ansatz ist besonders vielversprechend für gezielte Gentherapieanwendungen {svg_3}.
Proteindiagnostik
Im Bereich der Diagnostik werden This compound-konjugierte Antikörper verwendet, um Detektionssignale von Proteinen auf die DNA-Ebene zu übertragen. Dies ermöglicht die Verwendung von DNA-Amplifikationsmethoden, die das Auslesesignal verstärken können und so die Empfindlichkeit der Detektion im Vergleich zu traditionellen Methoden wie ELISA erhöhen {svg_4}.
Vernetzung und Markierung
Diese Verbindung dient als aminreaktiver Vernetzer, der primäre Amine in Proteinen, Oligonukleotiden und anderen aminhaltigen Molekülen angreift. Es ist ein wichtiges Reagenz für die Vernetzung oder Markierung von Peptiden und Proteinen, wie z. B. Antikörpern, für verschiedene biologische Studien {svg_5}.
Antikörper-Wirkstoff-Konjugate (ADCs)
This compound: wird als spaltbarer Linker bei der Synthese von ADCs verwendet. ADCs bestehen aus einem Antikörper, der über diesen Linker mit einem Zytotoxin verbunden ist, was für die gezielte Verabreichung von Therapeutika entscheidend ist {svg_6}.
Click-Chemie-Anwendungen
Die Azidgruppe von This compound kann mit Alkin, BCN, DBCO unter Bildung einer stabilen Triazolbindung reagieren. Diese Reaktion ist ein Eckpfeiler der Klickchemie, die in der Biokonjugation, Oberflächenfunktionalisierung und Materialwissenschaft weit verbreitet ist {svg_7}.
Wirkmechanismus
Target of Action
The primary targets of 3-Azidopropionic Acid Sulfo-NHS Ester are the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules . These amino groups are especially nucleophilic and occur predominantly on the solvent-exposed outside surfaces of native protein tertiary structures, making them easy targets for the conjugation .
Mode of Action
3-Azidopropionic Acid Sulfo-NHS Ester contains an azide group and an NHS ester. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The NHS ester, on the other hand, can react with primary amines to form a stable amide bond . This reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .
Biochemical Pathways
The biochemical pathways affected by 3-Azidopropionic Acid Sulfo-NHS Ester primarily involve the formation of stable amide bonds with primary amines. This process is used in bioconjugation techniques, which allow for the attachment of various biomolecules to proteins, peptides, and other macromolecules . The resulting conjugates can be used in a variety of applications, including the synthesis of antibody-drug conjugates (ADCs) .
Pharmacokinetics
It is known that the compound is water-soluble , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The primary result of the action of 3-Azidopropionic Acid Sulfo-NHS Ester is the formation of stable amide bonds with primary amines. This allows for the attachment of various biomolecules to proteins, peptides, and other macromolecules . The compound is also used in the synthesis of antibody-drug conjugates (ADCs), where it serves as a linker between the antibody and the cytotoxic drug .
Action Environment
The action of 3-Azidopropionic Acid Sulfo-NHS Ester is influenced by environmental factors such as pH. The reaction of the NHS ester with primary amines is strongly pH-dependent . At lower pH values, the peptide’s N-terminal amine is in its more protonated form, thereby rendering the functional group unreactive as nucleophiles— slowing the reaction rate and leading to less efficient conjugation . Therefore, the efficacy and stability of the compound can be influenced by the pH of the environment in which it is used.
Safety and Hazards
In case of skin contact, immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention . In case of eye contact, immediately wash skin with copious amounts of water for at least 15 minutes. Assure adequate flushing of the eyes by separating the eyelids with fingers. If irritation persists, seek medical attention . In case of inhalation, remove to fresh air .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
sodium;1-(3-azidopropanoyloxy)-2,5-dioxopyrrolidine-3-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O7S.Na/c8-10-9-2-1-6(13)18-11-5(12)3-4(7(11)14)19(15,16)17;/h4H,1-3H2,(H,15,16,17);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDBRVBYZPBFADS-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)OC(=O)CCN=[N+]=[N-])S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N4NaO7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![({[5-(4-Chlorophenyl)-2-furyl]methyl}amino)acetic acid](/img/structure/B604894.png)
![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)


![N-(5-chloro-2-pyridinyl)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B604903.png)
![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)

![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)
![8-hydroxy-4,5-dihydro-7H,10H-pyrano[3,2-c]pyrrolo[3,2,1-ij]quinoline-7,10-dione](/img/structure/B604908.png)

